

C.I. Direct Yellow 27 CAS number and molecular weight

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An In-depth Technical Guide to C.I. Direct Yellow 27

This technical guide provides a comprehensive overview of **C.I. Direct Yellow 27**, a versatile synthetic dye with applications in both industrial and research settings. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, known biological interactions, and representative experimental protocols.

Core Properties of C.I. Direct Yellow 27

C.I. Direct Yellow 27, also known by its Colour Index number 13950, is a monoazo direct dye. [1] Direct dyes are characterized by their ability to bind directly to cellulosic fibers. The key identifiers and physicochemical properties of **C.I. Direct Yellow 27** are summarized in the table below.



Property	Value	Reference(s)	
CAS Number	10190-68-8	[1][2]	
Molecular Formula	C25H20N4Na2O9S3	[1][2]	
Molecular Weight	662.62 g/mol	[3]	
Appearance	Yellow powder	[2]	
λmax	393 nm		
Extinction Coefficient (ε)	53000-57000 at 224-230 nm in water at 0.02 g/L		
Solubility	Soluble in water and ethanol. [1][2] Insoluble in many [1][2] organic solvents.[2]		

Biological Interactions and Toxicology

While **C.I. Direct Yellow 27** is primarily used in the textile industry, it also finds applications in biological research, including diagnostic assays, hematology, and histology. Dyes are crucial tools in biological experiments for observing cellular structures, tracking biomolecules, and evaluating cell functions.[2]

A key area of research for dyes intended for biological use is their interaction with proteins. One study investigated the interaction between Direct Yellow 27 and bovine serum albumin (BSA), a common model protein. The study found that the dye quenches the intrinsic fluorescence of BSA, indicating a binding interaction. The primary binding and quenching parameters are detailed below.



Parameter	Value	Description	Reference(s)
Binding Constant (Ka)	1.19 × 105 M-1	Represents the affinity of Direct Yellow 27 for BSA.	[4]
Quenching Constant (Ksv)	7.25 × 104 M-1	Indicates the efficiency of the quenching process.	[4]
Quenching Mechanism	Static	The fluorescence quenching is due to the formation of a non-fluorescent complex between the dye and BSA.	[4]

The study also revealed that the binding of Direct Yellow 27 induces conformational changes in the secondary structure of BSA.[4]

Toxicology Profile: Specific toxicological data for **C.I. Direct Yellow 27** is not extensively documented in the provided search results. However, as an azo dye, it belongs to a class of compounds that can be metabolized to aromatic amines, some of which are known to be carcinogenic. For instance, benzidine-based dyes have been shown to be converted to the toxic compound benzidine in vivo.[5] It is important to handle **C.I. Direct Yellow 27** with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation and skin contact.

Experimental Protocols

Detailed experimental protocols for the use of **C.I. Direct Yellow 27** in biological assays are not readily available in the scientific literature. However, a representative protocol for a common application of direct dyes—textile dyeing—is provided below. This can serve as a basis for understanding the general principles of its application.

Protocol: General Procedure for Dyeing with a Direct Dye



This protocol is adapted from a standard procedure for a different direct yellow dye and can be considered a representative workflow.

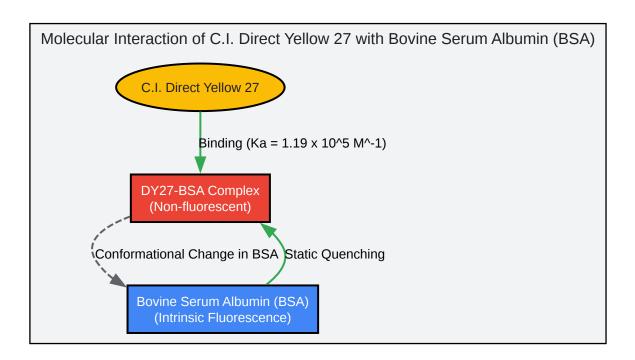
- Preparation of Dye Stock Solution:
 - Accurately weigh the required amount of C.I. Direct Yellow 27 powder.
 - Dissolve the dye in distilled water to prepare a stock solution of a known concentration (e.g., 1 g/L).
- Dye Bath Preparation:
 - In a beaker, prepare the dyebath with the desired volume of the dye stock solution.
 - Add an electrolyte, such as sodium chloride (NaCl) (e.g., 10 g/L), to the dyebath.
 - Add distilled water to achieve the desired final volume and liquor ratio (e.g., 1:30).
- Dyeing Process:
 - Introduce the substrate (e.g., cotton fabric) into the dyebath at room temperature.
 - Gradually raise the temperature of the dyebath to the target dyeing temperature (e.g., 70°C) at a controlled rate (e.g., 2°C/minute).
 - Maintain the dyeing process at this temperature for a specified duration (e.g., 60 minutes)
 with continuous agitation.
- After-treatment:
 - Cool the dyebath to room temperature.
 - Remove the dyed substrate and rinse it thoroughly with cold water.
 - Perform a soaping treatment to remove any unfixed dye. This can be done by washing with a solution containing a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes.
 - Rinse the substrate again with hot and then cold water.



Remove excess water and allow the substrate to air-dry.

Visualizations

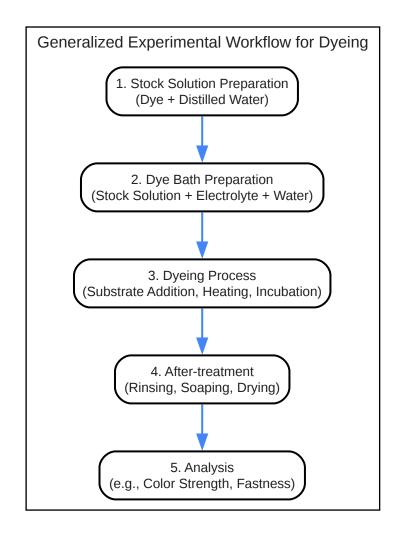
The following diagrams illustrate the molecular interaction of **C.I. Direct Yellow 27** with a model protein and a generalized experimental workflow.



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Caption: Interaction of C.I. Direct Yellow 27 with BSA.





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Caption: A generalized workflow for dyeing applications.

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